(2R,3R,4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2-(hydroxymethyl)-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol
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Overview
Description
(2R,3R,4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2-(hydroxymethyl)-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol is a naturally occurring triterpenoid compound found in certain leguminous plants, particularly in the genus Abrus. It has the molecular formula C30H50O4 and a molecular weight of 474.73 g/mol . This compound is known for its various biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2-(hydroxymethyl)-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol typically involves the extraction of the compound from natural sources such as Abrus precatorius. The extraction process includes the use of organic solvents like methanol or ethanol to isolate the triterpenoid fraction. Further purification is achieved through chromatographic techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows similar extraction and purification methods as described above. Large-scale production would require optimization of extraction and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2R,3R,4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2-(hydroxymethyl)-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.
Industry: It may have applications in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of (2R,3R,4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2-(hydroxymethyl)-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol involves its interaction with various molecular targets and pathways. It has been shown to affect the expression of genes involved in inflammation and cancer progression. For example, it can modulate the activity of enzymes like cyclooxygenase and lipoxygenase, which are involved in the inflammatory response . Additionally, it may interact with signaling pathways such as the MAPK and AKT pathways, which play roles in cell proliferation and survival .
Comparison with Similar Compounds
- Abrisapogenol A
- Abrisapogenol J
- Sophoradiol
- Oleanolic Acid
Comparison: (2R,3R,4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2-(hydroxymethyl)-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol is unique in its specific arrangement of functional groups, which contributes to its distinct biological activities. Compared to Abrisapogenol A and J, this compound has different hydroxylation patterns, which may influence its solubility and interaction with biological targets . Sophoradiol and oleanolic acid, while structurally similar, have different pharmacological profiles and may not exhibit the same range of activities as this compound .
Properties
CAS No. |
129273-44-5 |
---|---|
Molecular Formula |
C30H50O4 |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(2R,3R,4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2-(hydroxymethyl)-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol |
InChI |
InChI=1S/C30H50O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)32)9-8-18-19-16-26(3,17-31)23(33)24(34)27(19,4)14-15-29(18,30)6/h8,19-24,31-34H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,24+,26+,27+,28-,29+,30+/m0/s1 |
InChI Key |
CSHFZVTYURMCRK-LMDNQKESSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@]([C@H]([C@H]5O)O)(C)CO)C)C)C)(C)C)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(C(C5O)O)(C)CO)C)C)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(C(C5O)O)(C)CO)C)C)C)C |
Origin of Product |
United States |
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